2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound belongs to a class of heterocyclic acetamides featuring a 1,3,4-thiadiazole core linked to a 1,2,4-triazole moiety via a sulfanyl-acetamide bridge. The structure includes a 4-methyl group on the triazole ring and a propan-2-yl (isopropyl) substituent on the thiadiazole ring.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6OS2/c1-6(2)8-13-14-9(19-8)12-7(17)4-18-10-15-11-5-16(10)3/h5-6H,4H2,1-3H3,(H,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLCDSGCIOTBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NN=CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol, which is then reacted with an appropriate acylating agent to form the desired acetamide derivative . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The triazole and thiadiazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. For example, a study demonstrated that similar compounds exhibited cytotoxic effects on breast cancer cell lines while maintaining low toxicity towards normal cells .
- Anti-inflammatory Effects :
Agrochemical Applications
- Pesticidal Activity :
- Herbicidal Properties :
Materials Science Applications
- Nonlinear Optical Materials :
- Polymer Chemistry :
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various triazole derivatives on MCF-7 breast cancer cells using MTT assays. The results indicated that some derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, suggesting that modifications to the triazole structure can enhance anticancer activity while reducing side effects .
Case Study 2: Antimicrobial Efficacy
Research focused on synthesizing novel triazole-thiadiazole hybrids demonstrated potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. These findings underscore the potential for developing new antimicrobial agents based on this compound's scaffold .
Mechanism of Action
The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole and thiadiazole rings are known to bind to enzymes and receptors, modulating their activity. This compound can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a 4-methyl-1,2,4-triazole and 5-isopropyl-1,3,4-thiadiazole groups. Below is a comparative analysis with key analogs:
*Estimated based on .
†Inferred from triazole-thiadiazole hybrids in , and 10.
Key Observations:
Electron-withdrawing groups (e.g., 4-chlorobenzyl in ) may improve stability and binding affinity to hydrophobic enzyme pockets.
Biological Activity Trends: Compounds with 4-methyl-triazole (e.g., ZVT ) show enzyme-inhibitory activity against mycobacterial targets (e.g., MtPanK).
Biological Activity
The compound 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide belongs to a class of organic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.46 g/mol. The structure features a triazole ring and a thiadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . A study highlighted that specific triazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Thiazole and triazole derivatives have been documented to induce apoptosis in cancer cell lines. For example, certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The SAR studies indicate that substituents on the aromatic rings enhance cytotoxicity by interacting with key proteins involved in cell proliferation .
Antifungal Activity
Triazole compounds are well-known antifungal agents. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. The compound under review may share this mechanism, making it a candidate for further antifungal studies .
Study 1: Antibacterial Efficacy
A recent study synthesized several triazole-thiadiazole hybrids and evaluated their antibacterial activity. The most potent compounds exhibited MIC values significantly lower than traditional antibiotics, demonstrating their potential as new antimicrobial agents .
Study 2: Anticancer Properties
In vitro assays on various cancer cell lines revealed that certain derivatives of the compound induced apoptosis through mitochondrial pathways. The presence of specific substituents was correlated with increased activity against A431 and Jurkat cell lines .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 | Apoptosis induction |
| Compound B | Jurkat | 1.98 ± 1.22 | Mitochondrial pathway |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its unique structural features:
- Triazole Ring : Confers antifungal and antibacterial properties.
- Thiadiazole Moiety : Enhances cytotoxicity against cancer cells.
- Substituents : Electron-donating groups on the aromatic rings improve binding affinity to target proteins.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound?
Synthesis typically involves multi-step reactions requiring precise control of temperature, solvent, and pH. For example:
- Step 1 : Condensation of intermediates (e.g., thiosemicarbazides) with chloroacetamide derivatives in ethanol or dioxane at reflux temperatures (70–80°C) .
- Step 2 : Alkylation or coupling reactions using NaOH or triethylamine as a base, with reaction times optimized to 1–3 hours to minimize side products .
- Key reagents : Chloroacetyl chloride for acetylation, KOH for deprotonation, and ethanol-DMF mixtures for recrystallization (yields: 60–75%) .
Basic: Which spectroscopic techniques are used to confirm its molecular structure?
Structural validation relies on:
- 1H-NMR : To identify proton environments (e.g., acetamide CH2 at δ 4.16–4.20 ppm, aromatic protons at δ 7.05–7.20 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass spectrometry : Determines molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
- Comparative assays : Use standardized models (e.g., formalin-induced edema in rats) with reference drugs (e.g., diclofenac sodium) to calibrate activity .
- Dose-response studies : Test multiple concentrations (e.g., 5–20 mg/kg) to establish EC50 values and validate reproducibility .
- Structural analogs : Compare substituent effects (e.g., furan vs. thiophene moieties) to isolate activity drivers .
Advanced: What computational methods predict its target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzyme active sites (e.g., COX-2 or kinase targets) .
- MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
- QSAR models : Relate substituent electronegativity or steric bulk to activity (e.g., Hammett constants for aryl groups) .
Advanced: How to design derivatives for improved pharmacological activity?
- Substituent variation : Replace the 4-methyl group on the triazole with bulkier groups (e.g., prop-2-en-1-yl) to enhance lipophilicity and target affinity .
- Bioisosteric replacement : Substitute the thiadiazole ring with 1,3,4-oxadiazole to improve metabolic stability .
- Hybrid analogs : Integrate indole or pyridine moieties (see ) to exploit π-π stacking with protein targets .
Basic: What factors influence its stability during storage and handling?
- pH sensitivity : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) conditions; store in neutral buffers .
- Light exposure : Protect from UV light to prevent photodegradation of the sulfanyl and acetamide groups .
- Solubility : Use DMSO for stock solutions (stable at –20°C for 6 months) .
Advanced: What reaction mechanisms govern key transformations in its synthesis?
- Thiol-alkylation : Nucleophilic attack by the triazole-thiolate on chloroacetamide, facilitated by KOH in ethanol .
- Cyclocondensation : Formation of the triazole ring via thermal cyclization of thiosemicarbazides at 100–120°C .
- By-product control : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and isolate intermediates .
Basic: What are common impurities, and how are they removed?
- Unreacted intermediates : Detectable via HPLC (C18 column, acetonitrile/water gradient). Remove by recrystallization in ethanol-DMF .
- Oxidation by-products : Sulfoxide derivatives formed during storage; add antioxidants (e.g., BHT) to reaction mixtures .
Advanced: How to analyze structure-activity relationships (SAR) for this compound?
- Pharmacophore mapping : Identify critical groups (e.g., triazole-sulfanyl for hydrogen bonding, thiadiazole for hydrophobic interactions) .
- Analog libraries : Synthesize derivatives with systematic substitutions (e.g., 4-methyl → 4-ethyl, 4-phenyl) and test against cancer cell lines (e.g., MCF-7, A549) .
- Data tables : Compare IC50 values of analogs (e.g., furan-substituted analogs show 2x higher activity than thiophene) .
Advanced: Which in vitro/in vivo models are suitable for efficacy testing?
- In vitro :
- Anticancer : MTT assay on HepG2 or HCT-116 cells (IC50 range: 10–50 µM) .
- Antimicrobial : Broth microdilution against S. aureus (MIC: 8–32 µg/mL) .
- In vivo :
- Anti-inflammatory : Carrageenan-induced paw edema in mice (30–50% inhibition at 10 mg/kg) .
- Toxicity : Acute oral toxicity in rats (LD50 > 500 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
